5-Bromo-3-(trifluoromethyl)picolinaldehyde
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Overview
Description
5-Bromo-3-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C₇H₃BrF₃NO and a molecular weight of 254.004 g/mol It is a derivative of picolinaldehyde, featuring a bromine atom at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)picolinaldehyde typically involves the bromination of 3-(trifluoromethyl)picolinaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-3-(trifluoromethyl)picolinic acid.
Reduction: 5-Bromo-3-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)picolinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde
- 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbaldehyde
- 2-Pyridinecarboxaldehyde, 5-bromo-3-(trifluoromethyl)-
Uniqueness
5-Bromo-3-(trifluoromethyl)picolinaldehyde is unique due to the presence of both bromine and trifluoromethyl groups on the picolinaldehyde scaffold. This combination imparts distinct chemical properties, such as increased reactivity and specificity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYNYDHLVBQOAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743618 |
Source
|
Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227489-83-9 |
Source
|
Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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